molecular formula C40H49N4O8P B12098434 3'-Dt cep

3'-Dt cep

Cat. No.: B12098434
M. Wt: 744.8 g/mol
InChI Key: GYSQEEMWSGWZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite, commonly known as 3’-Dt cep, is a chemical compound used primarily in the synthesis of oligonucleotides. Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic research, diagnostics, and therapeutics. The compound is particularly valued for its role in the development of therapeutic oligonucleotides due to its high purity and efficiency in synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite involves several key steps:

Industrial Production Methods

In industrial settings, the production of 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Phosphate-Linked Oligonucleotides: Formed through the oxidation of the phosphoramidite group.

    Substituted Nucleosides: Resulting from substitution reactions.

    Deprotected Nucleosides: Obtained after the removal of the DMT group.

Scientific Research Applications

3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite exerts its effects involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • 3’-Deoxy-5’-O-DMT-5-methylcytidine 2’-CE phosphoramidite
  • 3’-Deoxy-5’-O-DMT-5-methyladenosine 2’-CE phosphoramidite
  • 3’-Deoxy-5’-O-DMT-5-methylguanosine 2’-CE phosphoramidite

Uniqueness

3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite is unique due to its specific structure, which includes a methyl group at the 5-position of the uridine base. This modification enhances the stability and binding affinity of the resulting oligonucleotides, making it particularly useful for therapeutic applications .

Properties

IUPAC Name

3-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQEEMWSGWZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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